molecular formula C14H13Cl2NO3S B2889227 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 684226-13-9

4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No. B2889227
CAS RN: 684226-13-9
M. Wt: 346.22
InChI Key: VKHGJRDJIBTMII-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves the inhibition of specific proteins involved in the growth and survival of cancer cells. This compound targets Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling. By inhibiting BTK, the growth and survival of cancer cells can be inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various laboratory experiments. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of cytokines involved in inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide in laboratory experiments is its specificity in targeting BTK. This compound has been shown to have minimal off-target effects, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide. One area of research is the development of more potent and selective BTK inhibitors. Additionally, this compound can be studied for its potential in treating other diseases, such as autoimmune disorders. Finally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. The study of this compound can lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 3-chloro-2-methylaniline in the presence of a base. The resulting compound is then purified through crystallization to obtain the final product.

Scientific Research Applications

4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide has been studied for its potential in various scientific research applications. One of the significant areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the growth and survival of cancer cells.

properties

IUPAC Name

4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-11(15)4-3-5-13(9)17-21(18,19)10-6-7-12(16)14(8-10)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGJRDJIBTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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